molecular formula C18H16N2O2 B14168152 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 6444-56-0

1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14168152
CAS No.: 6444-56-0
M. Wt: 292.3 g/mol
InChI Key: PTEHQQNPWLKMEE-UHFFFAOYSA-N
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Description

1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Another imidazole derivative with different substituents.

    4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one: A simpler imidazole derivative with methyl groups instead of phenyl groups.

Uniqueness

1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of acetyl, methyl, and phenyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

6444-56-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-acetyl-3-methyl-4,5-diphenylimidazol-2-one

InChI

InChI=1S/C18H16N2O2/c1-13(21)20-17(15-11-7-4-8-12-15)16(19(2)18(20)22)14-9-5-3-6-10-14/h3-12H,1-2H3

InChI Key

PTEHQQNPWLKMEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3

solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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